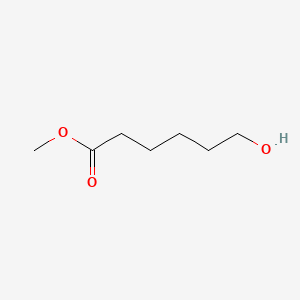

Methyl 6-hydroxyhexanoate

描述

Historical Context and Emergence in Synthetic Chemistry Research

While the specific historical timeline of the first synthesis of methyl 6-hydroxyhexanoate (B1236181) is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic organic chemistry. The core reactions that would enable its creation, such as the esterification of 6-hydroxyhexanoic acid or the reduction of a corresponding dicarboxylic acid monoester, have been fundamental principles for over a century.

Early research likely focused on the fundamental reactions of bifunctional molecules. However, dedicated studies highlighting methyl 6-hydroxyhexanoate began to appear more frequently as interest in polymers and specialty chemicals grew. For instance, research into the synthesis of commercial fragrance compounds has utilized this compound as an intermediate. acs.orgresearchgate.net One such process involves the acid-catalyzed transesterification of ε-caprolactone to form the compound. acs.orgresearchgate.net

Significance within C6 Bifunctional Ester Chemistry

This compound belongs to the C6 class of bifunctional compounds, meaning it possesses two different reactive functional groups on a six-carbon chain: a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. This dual functionality is the cornerstone of its chemical significance, allowing it to participate in a diverse range of chemical transformations.

The hydroxyl group can undergo typical alcohol reactions like oxidation, etherification, and esterification, while the ester group is susceptible to hydrolysis, transesterification, and amidation. This versatility makes it a valuable building block, or intermediate, in the synthesis of more complex molecules. chemshuttle.com For example, it serves as a monomer in the creation of polymers and has been explored in the development of biodegradable polyesters. ontosight.aiontosight.ai Its structure is also foundational in the synthesis of various specialty chemicals, including some used in the fragrance industry. htdchem.comtriveniinterchem.com

Overview of Research Trajectories for this compound

Current research involving this compound is progressing along several key trajectories, primarily driven by the demand for sustainable and advanced materials.

Polymer Chemistry: A significant area of research focuses on the use of this compound as a monomer for producing polyesters and copolyesters. ontosight.aiontosight.ai Researchers are investigating its copolymerization with other monomers to create polymers with tailored properties, such as enhanced biodegradability, flexibility, and adhesion. ontosight.aiontosight.ai For instance, its inclusion in acrylic polymer compositions can introduce biodegradability and reactivity. ontosight.ai

Biocatalysis: The development of greener and more sustainable chemical processes has led to research into the biocatalytic synthesis of this compound and its derivatives. Lipases, a type of enzyme, have been shown to effectively catalyze the esterification of ε-caprolactone to produce the compound. nih.govsigmaaldrich.comlibrary.walesresearchgate.net Furthermore, whole-cell biocatalysis is being explored for the production of ω-hydroxycarboxylic acids from cycloalkanes, which are precursors to compounds like this compound. researchgate.net This approach offers a more environmentally friendly alternative to traditional chemical synthesis. ucl.ac.uk

Specialty Chemicals and Intermediates: this compound continues to be a valuable intermediate in the synthesis of a variety of specialty chemicals. chemshuttle.comhtdchem.com Its use extends to the production of fragrances, where it contributes to fruity and floral scents. htdchem.com It is also used as a precursor in the synthesis of more complex molecules for applications in pharmaceuticals and other fine chemical industries. htdchem.combiosynth.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H14O3 | biosynth.comaksci.comcymitquimica.comnih.gov |

| Molecular Weight | 146.18 g/mol | biosynth.comaksci.comcymitquimica.comnih.gov |

| Physical State | Liquid | htdchem.comaksci.comcymitquimica.com |

| Density | 1.021 g/cm³ | biosynth.com |

| Refractive Index | 1.43 | aksci.com |

Structure

2D Structure

属性

IUPAC Name |

methyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJZXHZRXDLCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113007-78-6 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113007-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40196517 | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-43-7 | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 6 Hydroxyhexanoate and Its Derivatives

Esterification and Transesterification Approaches

The synthesis of Methyl 6-hydroxyhexanoate (B1236181) often begins with ε-caprolactone, a readily available cyclic ester. The ring-opening of this lactone with methanol (B129727) is a primary route, achieved through various catalytic methods.

Acid catalysis provides a direct method for the ring-opening of ε-caprolactone with methanol to yield Methyl 6-hydroxyhexanoate. This reaction is a form of alcoholysis or transesterification. The process typically involves heating a mixture of ε-caprolactone and methanol in the presence of a strong acid catalyst. For instance, sulfuric acid can be used to facilitate this transformation. The proton from the acid protonates the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This attack leads to the opening of the seven-membered ring and, after deprotonation, yields the final product.

In a related industrial process, by-product mixtures from cyclohexane (B81311) oxidation can be treated to produce 6-hydroxyhexanoic acid esters. The process involves hydrogenation followed by esterification with methanol using sulfuric acid as a catalyst at elevated temperatures and pressures nih.gov. After neutralization, the resulting this compound is purified by fractional distillation nih.gov.

Table 1: Conditions for Acid-Catalyzed Synthesis

| Reactants | Catalyst | Temperature | Pressure | Duration | Purity |

|---|---|---|---|---|---|

| Hydrogenated by-product mixture, Methanol | 0.2% Sulfuric Acid | 130 °C | Autogenous | 5 hours | 99.2% |

Data sourced from patent information describing the esterification of 6-hydroxycaproic acid present in a processed industrial stream. nih.gov

Enzymatic methods offer a green alternative for synthesizing esters, operating under mild conditions with high selectivity. Lipases are particularly effective for these transformations. The enzyme Candida antarctica lipase (B570770) B (CALB) is widely used for the ring-opening polymerization of ε-caprolactone, which proceeds via the formation of 6-hydroxyhexanoate units nih.gov.

This same principle is applied to the synthesis of functionalized esters. In a one-pot synthesis, lipase catalyzes the esterification of ε-caprolactone with methyl-D-glucopyranoside. The reaction initiates with the ring-opening of ε-caprolactone to form a 6-hydroxyhexanoate monomer unit, which then esterifies the sugar molecule researchgate.netresearchgate.net. This demonstrates the utility of lipases in forming the core structure of this compound from its cyclic precursor as part of a more complex synthesis. The proposed mechanism for this type of reaction is a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate and releases a product before binding to the second substrate researchgate.net.

Table 2: Enzymes in the Synthesis of 6-Hydroxyhexanoate Derivatives

| Enzyme | Reaction Type | Monomer | Resulting Product |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Ring-Opening Polymerization | ε-Caprolactone | Poly-6-hydroxyhexanoate |

| Lipase | One-pot Esterification & Elongation | ε-Caprolactone | Methyl-D-glucopyranoside-functionalized oligo-caprolactone |

These examples showcase the enzymatic formation of the 6-hydroxyhexanoate structure from ε-caprolactone.

Metal alkoxides serve as highly efficient catalysts for the alcoholysis of cyclic esters like ε-caprolactone. Commercially available and inexpensive catalysts such as aluminum triisopropoxide (Al(OiPr)₃), titanium tetraisopropoxide (Ti(OiPr)₄), and zirconium tetraisopropoxide (Zr(OiPr)₄) have been successfully employed.

In a typical procedure, a solution of the metal alkoxide catalyst and the alcohol (in this case, methanol) is added to a solution of the cyclic ester in a solvent like toluene. The mixture is then heated to drive the reaction. The alcoholysis of ε-caprolactone with methanol using aluminum triisopropoxide as a catalyst at 70°C results in a high yield of this compound. The reaction is quenched with a few drops of acetic acid, and the product is purified by distillation or column chromatography.

Table 3: Metal Alkoxide-Catalyzed Methanolysis of ε-Caprolactone

| Catalyst (mol%) | Alcohol (equiv.) | Temperature (°C) | Time | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| Al(OiPr)₃ (5) | Methanol (5) | 70 | 24 h | >99 | 90 |

This table highlights the effectiveness of metal alkoxides in catalyzing the ring-opening of ε-caprolactone to form this compound.

Targeted Synthesis of Functionalized this compound Analogues

The hydroxyl and ester moieties of this compound make it a useful building block for creating more complex, functionalized molecules.

This compound can serve as a precursor for synthesizing biomimetic molecules, such as phosphocholine (B91661) derivatives. Phosphocholine is a key component of phospholipids (B1166683) in cell membranes. The synthesis of 6-(O-phosphorylcholine)hydroxyhexanoic acid has been reported, and a similar strategy can be applied to the methyl ester.

The synthesis would involve the phosphorylation of the terminal hydroxyl group of this compound. A common method for phosphorylation involves reacting the alcohol with a phosphorylating agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening of the resulting cyclic phosphate (B84403) ester with trimethylamine (B31210) to introduce the choline (B1196258) headgroup. This creates a molecule with a polar phosphocholine head and a nonpolar hydrocarbon chain terminated by a methyl ester. Such structures are of interest in materials science and biomedical applications for creating surfaces that mimic the outer leaflet of a cell membrane.

The hydroxyl group of this compound allows it to act as an aglycone, which is the non-sugar component of a glycoside. This enables the synthesis of sugar-functionalized esters where the 6-hydroxyhexanoate unit acts as a spacer between a sugar moiety and the methyl ester terminus.

A notable example is the lipase-catalyzed, one-pot synthesis of sugar-functionalized oligomers researchgate.netresearchgate.net. In this process, ε-caprolactone is esterified with methyl-D-glucopyranoside. The reaction proceeds through the ring-opening of the lactone to form a 6-hydroxyhexanoate intermediate, which is covalently linked to a hydroxyl group on the sugar. This effectively uses the 6-hydroxyhexanoate structure as a linker or aglycone spacer. The resulting molecule combines the properties of a carbohydrate with those of a polyester (B1180765) segment, creating an amphiphilic structure with potential applications in drug delivery and biomaterials.

Table 4: Components for Glycosidic Derivative Synthesis

| Aglycone Precursor | Sugar Moiety | Catalyst | Linkage Type |

|---|---|---|---|

| ε-Caprolactone | Methyl-D-glucopyranoside | Lipase | Ester bond |

This reaction forms a glycosidic derivative where the resulting 6-hydroxyhexanoate unit functions as the aglycone spacer. researchgate.netresearchgate.net

Preparation of Alkyl Triflate Precursors and Related Industrial Chemicals

The synthesis of alkyl triflates, specifically from primary alcohols, is a pivotal step in creating highly reactive intermediates for nucleophilic substitution and other transformations. The terminal hydroxyl group of this compound is a primary alcohol, making it an ideal substrate for conversion into its corresponding alkyl triflate precursor, methyl 6-((trifluoromethyl)sulfonyl)oxy)hexanoate. This transformation equips the molecule with a triflate group, which is an excellent leaving group, thereby facilitating subsequent chemical modifications.

A prevalent and effective method for this conversion involves the reaction of the primary alcohol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base. researchgate.netcommonorganicchemistry.com Pyridine or a polymer-supported base such as poly(4-vinylpyridine) is commonly used to scavenge the triflic acid byproduct generated during the reaction. researchgate.netrsc.org The reaction is typically performed in an inert aprotic solvent, like dichloromethane (B109758) (DCM), at reduced temperatures (e.g., -20 °C to 0 °C) to control the reactivity and minimize side reactions. prepchem.com

The general mechanism involves the activation of the alcohol's hydroxyl group by Tf₂O, followed by deprotonation by the base to yield the alkyl triflate. The use of polymer-supported bases simplifies the work-up process, as the base can be removed by simple filtration. researchgate.net

Table 1: General Conditions for the Preparation of Primary Alkyl Triflates from Alcohols

| Parameter | Condition | Purpose | Source |

| Triflating Agent | Trifluoromethanesulfonic Anhydride (Tf₂O) | Provides the triflate group | commonorganicchemistry.com |

| Base | Pyridine or Poly(4-vinylpyridine) | Acid scavenger | researchgate.netrsc.org |

| Solvent | Dichloromethane (DCM) | Inert reaction medium | prepchem.com |

| Temperature | -20 °C to Room Temperature | To control reactivity | prepchem.com |

This methodology is not only crucial for laboratory-scale synthesis but also informs the production of related industrial chemicals where functionalizing a primary alcohol is a necessary step for building more complex molecules. The resulting alkyl triflates are valuable precursors due to their high reactivity in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is critical for its economic viability and environmental footprint. Key areas of focus include the adoption of advanced reactor technologies and the implementation of sustainable practices like catalyst recycling and effective byproduct management.

Continuous Flow Reactor Applications in this compound Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound. Flow reactors, particularly packed-bed or fixed-bed reactors, enable superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, higher yields, and enhanced safety. researchgate.net

While specific literature on the continuous flow synthesis of this compound is nascent, the core reactions involved in its production are well-suited for this technology. A major industrial route to the 6-hydroxyhexanoic acid backbone involves the catalytic hydrogenation of byproducts from cyclohexane oxidation. google.com This type of hydrogenation is frequently carried out industrially in fixed-bed reactors, which are inherently continuous systems. kason.com These systems allow for efficient contact between the reactants and the solid-phase catalyst, high throughput, and simplified product separation. researchgate.net

The subsequent esterification of 6-hydroxyhexanoic acid with methanol to yield the final product can also be efficiently performed in a continuous flow setup, often using a solid acid catalyst packed into a column. This approach minimizes waste, allows for easy separation of the product, and can be integrated into a multi-step continuous process. The benefits of continuous flow systems—such as improved mass and heat transfer, reduced reactor volume, and lower operational costs—make them a highly attractive platform for optimizing the production of this compound. researchgate.net

Catalyst Recycling and Byproduct Management Strategies in this compound Synthesis

Sustainable production of this compound is heavily reliant on effective catalyst and byproduct management strategies. A significant advancement in this area is the valorization of waste streams from other large-scale chemical processes.

Byproduct Management:

Catalyst Recycling:

The catalysts employed in the hydrogenation of these byproducts are typically heterogeneous, often containing metals like cobalt, nickel, or palladium on a solid support, and are used in fixed-bed reactors. google.commdpi.com A key advantage of fixed-bed systems is that the catalyst remains in the reactor, simplifying product separation and enabling long-term use and eventual regeneration. kason.com

Catalyst deactivation can occur over time due to coking (carbon deposition) or poisoning. google.com Several regeneration strategies are employed to restore catalyst activity:

Coke Burn-off: A controlled process where air is passed through the reactor at elevated temperatures to burn off carbon deposits. google.com

Washing: Using solvents or specific organic substances to wash the catalyst bed and remove adsorbed impurities. google.com

Screening: For larger catalyst pellets, mechanical screening can be used to remove fine particles and broken pieces that can cause pressure drops in the reactor. kason.com

These regeneration techniques extend the catalyst's lifespan, reduce the need for costly and resource-intensive fresh catalyst, and minimize solid waste, aligning the synthesis of this compound with the principles of green chemistry.

Enzymatic Catalysis in Polymer Synthesis

Enzymatic polymerization has emerged as a powerful tool for creating functional polyesters under mild conditions, with high selectivity. nih.gov Lipases and polyhydroxyalkanoate (PHA) synthases are key enzymes in this field, enabling the incorporation of monomers like 6-hydroxyhexanoate into polymer chains to tailor material properties.

Lipase-Catalyzed Co-Polymerization of Ethyl 6-Hydroxyhexanoate with Trans-2,5-Dihydroxy-3-pentenoic Acid Methyl Ester

Lipases (EC 3.1.1.3) are hydrolases that catalyze the cleavage of ester bonds in vivo but can be used to form ester bonds in vitro under conditions of low water activity. nih.govmdpi.com This catalytic function is harnessed for polyester synthesis through two primary modes: the ring-opening polymerization (ROP) of lactones and the polycondensation of hydroxy acids or their esters. nih.govresearchgate.net The synthesis of polyesters using lipase is considered a key component of "green polymer chemistry" due to its foundation in biocatalysis. nih.gov

While specific research detailing the lipase-catalyzed co-polymerization of ethyl 6-hydroxyhexanoate with trans-2,5-dihydroxy-3-pentenoic acid methyl ester is not extensively available in the reviewed literature, the principles of enzymatic polycondensation would govern such a reaction. The process would involve a lipase, such as the frequently used Lipase B from Candida antarctica (CAL-B), catalyzing the transesterification between the ethyl ester of 6-hydroxyhexanoate and the hydroxyl groups of the dihydroxy-pentenoic acid methyl ester. mdpi.com This repeated ester bond formation would lead to the elongation of a copolymer chain, integrating both monomer units. The high chemo-, regio-, and enantio-selectivity of lipases would be advantageous in controlling the polymer's microstructure. nih.govnih.gov

Elongation of Functionalized Oligomer Chains with Free 6-Hydroxyhexanoate Monomer Units

The synthesis of novel copolymers can be achieved by elongating existing functionalized oligomer chains with new monomer units. This process allows for the creation of block copolymers with tailored properties. Functionalized oligoesters, such as those derived from polyhydroxyalkanoates (PHAs), can be prepared with reactive end groups (e.g., hydroxyl or alkyne groups) through controlled alcoholysis of a higher molecular weight polymer. researchgate.net

Once a functionalized oligomer with a terminal hydroxyl group is obtained, it can act as an initiator for a subsequent enzymatic polymerization step. A lipase can catalyze the addition of free 6-hydroxyhexanoate monomers to this hydroxyl terminus. Each addition extends the polymer chain by one monomer unit, effectively growing a new block onto the original oligomer. This method provides a pathway to synthesize novel biomaterials, such as amphiphilic block copolymers, which have applications in drug delivery systems. nih.gov

Engineering of Polyhydroxyalkanoate Synthases for 6-Hydroxyhexanoate Incorporation

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. nih.gov The key enzyme for their synthesis is PHA synthase (PhaC), which polymerizes (R)-3-hydroxyacyl-CoA thioesters. While the most common PHA is poly(3-hydroxybutyrate) (P3HB), incorporating other monomers, such as 3-hydroxyhexanoate (B1247844) (3HHx) or 6-hydroxyhexanoate (6HHx), can significantly improve the polymer's physical properties, transforming it from a rigid and brittle material into a more flexible and elastic one. mdpi.com

To enhance the incorporation of these alternative monomers, PHA synthases have been the target of protein engineering. By modifying the amino acid sequence of the enzyme, researchers can alter its substrate specificity and catalytic activity. For instance, deleting the gene for the 3-hydroxybutyrate (B1226725) supplier (acetoacetyl-CoA reductase, PhaB) can redirect the metabolic flux towards the production of other monomers, thereby increasing their fraction in the resulting copolymer. nih.gov Furthermore, introducing mutations into the PHA synthase gene itself has proven effective. A notable example is the engineering of a chimeric PHA synthase, PhaCAR, where site-directed mutations at specific positions were found to increase the incorporation of 6HHx units into the polymer chain. nih.gov

Table 1: Examples of Engineered PHA Synthases for Altered Monomer Incorporation

| Original Enzyme | Host Organism | Engineering Strategy | Target Monomer | Outcome |

|---|---|---|---|---|

| PhaC from Rhodococcus aetherivorans I24 | Cupriavidus necator | Substitution of native PhaC | 3-Hydroxyhexanoate (3HHx) | Enhanced 3HHx incorporation when grown on plant oils. nih.gov |

| PhaCAc from Aeromonas caviae | Ralstonia eutropha | Site-directed mutagenesis (N149S/D171G) | 3-Hydroxyhexanoate (3HHx) | Increased fraction of 3HHx in P(3HB-co-3HHx) copolymer. |

| Chimeric PhaCAR | Escherichia coli | Site-directed saturation mutagenesis | 6-Hydroxyhexanoate (6HHx) | Increased 6HHx fraction up to 22 mol%, the highest reported value for PHA biosynthesis. nih.gov |

Microbial Degradation Pathways of 6-Hydroxyhexanoate

The biodegradation of synthetic polyesters like Polycaprolactone (PCL) is a crucial process for mitigating plastic pollution. This process relies on microorganisms that secrete enzymes capable of breaking down the polymer into smaller, metabolizable units, with 6-hydroxyhexanoate being a key intermediate.

Hydrolysis of Polycaprolactone (PCL) to 6-Hydroxyhexanoate by Esterases

Polycaprolactone (PCL) is a biodegradable aliphatic polyester composed of 6-hydroxyhexanoic acid units. nih.gov Its microbial degradation is initiated by extracellular hydrolytic enzymes secreted by a wide range of bacteria and fungi. jst.go.jp These enzymes, which include lipases (EC 3.1.1.3), carboxylesterases (EC 3.1.1.1), and cutinases (EC 3.1.1.74), target and cleave the ester bonds in the PCL backbone. nih.govjst.go.jp

The hydrolysis process breaks the long polymer chains into soluble shorter chains, oligomers, dimers, and ultimately the monomer 6-hydroxyhexanoate (also referred to as 6-hydroxycaproic acid or 6-HCA). jst.go.jp These smaller molecules can then be absorbed by the microorganisms and utilized as carbon and energy sources. nih.gov The enzymatic action typically occurs on the surface of the plastic, where enzymes first attack the amorphous regions of the polymer before degrading the more resistant crystalline regions. nih.gov Studies have identified various enzymes responsible for PCL degradation, such as the thermophilic esterase AfEST from the archaeon Archaeoglobus fulgidus and PCL depolymerases from Pseudomonas species. nih.govjst.go.jp

Table 2: Selected Enzymes Involved in the Hydrolysis of PCL

| Enzyme Class | Specific Enzyme Example | Source Organism | Key Feature |

|---|---|---|---|

| Esterase | AfEST | Archaeoglobus fulgidus | Highly thermostable, operating optimally at 80 °C. jst.go.jp |

| Esterase | MGS0156 | Environmental Metagenome | Features a lid domain and a highly hydrophobic active site suited for PCL binding. jst.go.jp |

| Cutinase | PCLase I | Pseudomonas hydrolytica sp. DSWY01T | Shows effective degradation ability on PCL films. nih.gov |

Oxidative Degradation to 6-Oxohexanoate (B1234620) via 6-Hydroxyhexanoate Dehydrogenase (ChnD)

Once 6-hydroxyhexanoate is assimilated by the microbial cell, it enters a metabolic pathway to be further broken down. A key step in this intracellular pathway is the oxidation of the terminal hydroxyl group. This reaction is catalyzed by the enzyme 6-hydroxyhexanoate dehydrogenase (ChnD).

The 6-hydroxyhexanoate dehydrogenase utilizes NAD⁺ as a cofactor to oxidize 6-hydroxyhexanoate into 6-oxohexanoate (also known as adipic semialdehyde). The reaction is as follows:

6-hydroxyhexanoate + NAD⁺ ⇌ 6-oxohexanoate + NADH + H⁺

This step is a crucial part of the metabolic route that ultimately converts the monomer into central metabolites. Following this oxidation, 6-oxohexanoate is further oxidized to adipic acid by 6-oxohexanoate dehydrogenase (ChnE), which can then enter the β-oxidation pathway. mdpi.com This complete degradation pathway allows microorganisms to use PCL-derived monomers for growth and energy production. mdpi.com

Conversion to Adipate (B1204190) through 6-Oxohexanoate Dehydrogenase (ChnE)

In several microbial metabolic pathways, 6-hydroxyhexanoate is a key intermediate that undergoes oxidation to form adipate, a commercially significant dicarboxylic acid. A critical step in this conversion is the oxidation of 6-oxohexanoate (also known as adipate semialdehyde) to adipate, a reaction catalyzed by the enzyme 6-oxohexanoate dehydrogenase (ChnE). nih.govresearchgate.net

This enzymatic step is a crucial part of the cyclohexanol (B46403) degradation pathway found in various microorganisms, such as Acinetobacter sp. strain NCIMB 9871. nih.govnih.gov In this pathway, cyclohexanol is sequentially oxidized to cyclohexanone (B45756), which is then converted to ε-caprolactone by cyclohexanone 1,2-monooxygenase (ChnB). The lactone is hydrolyzed to 6-hydroxyhexanoate by a hydrolase (ChnC), which is then oxidized to 6-oxohexanoate by 6-hydroxyhexanoate dehydrogenase (ChnD). The final step is the conversion of 6-oxohexanoate to adipate, catalyzed by the NADP+-linked ChnE. nih.govnih.gov The adipate can then enter central metabolism, typically via β-oxidation, to be converted into acetyl-CoA and succinyl-CoA. nih.gov

The gene encoding ChnE has been identified and sequenced in Acinetobacter sp., revealing its position within a gene cluster responsible for cyclohexanol catabolism. nih.govnih.gov The functionality of ChnE is vital for the complete degradation of cyclic compounds like cyclohexanol and funnels the carbon into pathways for energy and biomass production. nih.gov

Table 1: Key Enzymes in the Conversion of Cyclohexanol to Adipate

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Cyclohexanol Dehydrogenase | ChnA | Converts cyclohexanol to cyclohexanone. |

| Cyclohexanone 1,2-Monooxygenase | ChnB | Converts cyclohexanone to ε-caprolactone. nih.gov |

| ε-Caprolactone Hydrolase | ChnC | Converts ε-caprolactone to 6-hydroxyhexanoate. nih.gov |

| 6-Hydroxyhexanoate Dehydrogenase | ChnD | Converts 6-hydroxyhexanoate to 6-oxohexanoate. nih.govnih.gov |

ω-Oxidation Mechanisms in Pseudomonas spp. Utilizing 6-Hydroxyhexanoate

Pseudomonas species are well-known for their metabolic versatility, including their ability to degrade alkanes and fatty acids through various oxidative pathways. One such pathway is ω-oxidation, which plays a significant role in the metabolism of 6-hydroxyhexanoate. nih.govasm.org In this process, the terminal methyl group of a fatty acid is hydroxylated, followed by successive oxidations to an alcohol and then a carboxylic acid, resulting in a dicarboxylic acid.

In alkane-utilizing strains of Pseudomonas, 6-hydroxyhexanoate can be oxidized to adipic acid. nih.gov Studies have shown that these strains, when induced with n-hexane, can convert 6-hydroxyhexanoate to adipate. nih.govasm.org The pathway proceeds via the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate, which is then further oxidized to adipate. nih.gov This ω-oxidation pathway is the exclusive route for the productive degradation of 6-hydroxyhexanoate in these organisms, as the alternative β-oxidation pathway leads to the formation of 2-tetrahydrofuranacetic acid, a non-metabolizable dead-end product. nih.govasm.org

The ability to utilize 6-hydroxyhexanoate for growth is linked to the organism's capacity to also metabolize adipate. nih.gov For instance, Pseudomonas aeruginosa PAO grown on 1,6-hexanediol (B165255) or 6-hydroxyhexanoate shows induction for enzymes capable of oxidizing 6-oxohexanoate and adipate. nih.govasm.org This indicates that ω-oxidation is the physiologically relevant pathway for channeling these C6 compounds into central metabolism. nih.gov

Catabolism of Cyclohexylamine (B46788) and Cyclohexanol via 6-Hydroxyhexanoate Intermediates

6-Hydroxyhexanoate is a central intermediate in the microbial breakdown of alicyclic compounds like cyclohexanol and cyclohexylamine. nih.govnih.gov The degradation pathways for these compounds converge on 6-hydroxyhexanoate before ring cleavage and further metabolism.

In the case of cyclohexanol degradation by bacteria such as Acinetobacter sp., the pathway involves a series of enzymatic oxidations. nih.gov Cyclohexanol is first converted to cyclohexanone. A Baeyer-Villiger monooxygenase then inserts an oxygen atom into the ring, forming ε-caprolactone. This lactone is subsequently hydrolyzed to the linear chain 6-hydroxyhexanoate. nih.govyoutube.com From here, the pathway continues with the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate and finally to adipate, which can be utilized by the cell. nih.gov

Similarly, the biodegradation of cyclohexylamine by organisms like Brevibacterium oxydans also proceeds through a pathway involving 6-hydroxyhexanoate. nih.gov The proposed route involves the conversion of cyclohexylamine to cyclohexanone. This is followed by the same sequence seen in cyclohexanol degradation: conversion to 6-hexanolactone (ε-caprolactone), hydrolysis to 6-hydroxyhexanoate, and subsequent oxidation to adipate. nih.gov The presence of enzymes such as cyclohexanone monooxygenase and 6-hexanolactone hydrolase in cell extracts supports this metabolic route. nih.gov

Fate of 6-Hydroxyhexanoate in Diverse Microbial Systems (e.g., Exophiala jeanselmei)

While detailed metabolic pathways for 6-hydroxyhexanoate are well-documented in bacteria like Pseudomonas and Acinetobacter, its fate in other microbial systems, such as the fungus Exophiala jeanselmei, is less characterized. E. jeanselmei is a black yeast known for its saprotrophic lifestyle, often found in environments rich in organic waste, and is an opportunistic human pathogen. creative-biolabs.com

Fungi, in general, possess diverse metabolic capabilities, including the ability to degrade a wide range of organic compounds. Although specific studies detailing the complete catabolism of 6-hydroxyhexanoate in E. jeanselmei are not prevalent, it is plausible that this fungus can metabolize it, given its environmental niche. Fungal metabolic pathways often parallel those in bacteria, involving oxidation reactions. Therefore, E. jeanselmei could potentially metabolize 6-hydroxyhexanoate through oxidation to adipate, which would then enter a β-oxidation pathway, similar to the processes observed in bacteria. The degradation of complex organic molecules is a hallmark of many fungi found in soil and decaying matter, suggesting that metabolism of intermediates like 6-hydroxyhexanoate is a likely capability. creative-biolabs.com

Biosynthetic Routes to 6-Hydroxyhexanoate and Downstream Products

Engineered Metabolic Pathways in Recombinant Microorganisms for 6-Hydroxyhexanoate Production

Metabolic engineering has enabled the production of valuable chemicals, including 6-hydroxyhexanoate, in recombinant microorganisms like Escherichia coli and Pseudomonas taiwanensis. nih.govfrontiersin.org These efforts aim to create sustainable, bio-based alternatives to petrochemical production methods. nih.govnih.gov

One strategy involves constructing enzymatic cascades that convert simple feedstocks or specific precursors into the desired product. For example, a four-step enzymatic pathway has been engineered in P. taiwanensis to convert cyclohexane into 6-hydroxyhexanoic acid. frontiersin.org This pathway utilizes a cytochrome P450 monooxygenase, a cyclohexanol dehydrogenase, a cyclohexanone monooxygenase, and a lactonase to sequentially transform cyclohexane into cyclohexanol, cyclohexanone, ε-caprolactone, and finally 6-hydroxyhexanoic acid. frontiersin.org This whole-cell biocatalytic process has demonstrated high specific activity and complete conversion of the substrate. frontiersin.org

Other approaches in E. coli focus on building pathways from central metabolites. These pathways can be designed by reversing catabolic routes like β-oxidation or by combining enzymes from different organisms to create novel synthesis routes. chalmers.se The production of adipic acid, a downstream product of 6-hydroxyhexanoate, has been a significant target. nih.govnih.gov These engineered pathways often start from glucose and utilize intermediates from the tricarboxylic acid (TCA) cycle, such as succinyl-CoA, and acetyl-CoA. rsc.orgresearchgate.net By introducing genes for enzymes like 6-hydroxyhexanoate dehydrogenase, these pathways can be tailored to accumulate 6-hydroxyhexanoate as the final product. google.com

Table 2: Examples of Engineered Pathways for C6 Compound Production

| Organism | Precursor | Key Enzymes | Product |

|---|---|---|---|

| Pseudomonas taiwanensis | Cyclohexane | Cyp, CDH, CHMO, Lactonase | 6-Hydroxyhexanoic acid frontiersin.org |

| Escherichia coli | Glucose | Enzymes for reverse β-oxidation, ω-oxidation | Adipic acid chalmers.sersc.org |

Biological Synthesis of Nylon 6 Precursors (e.g., 6-Aminocaproic Acid) from Cyclohexanol via 6-Hydroxyhexanoate

The biological synthesis of nylon 6 precursors, such as 6-aminocaproic acid and its lactam form, caprolactam, represents a significant goal in green chemistry. researchgate.net 6-Hydroxyhexanoate serves as a key intermediate in biocatalytic cascades designed to produce these monomers from renewable feedstocks like cyclohexanol. researchgate.net

Researchers have developed multi-enzyme, one-pot synthesis routes using engineered microbial consortia. For instance, a system using different strains of E. coli, each expressing a specific part of the pathway, can convert cyclohexanol into 6-aminocaproic acid. researchgate.net In such a cascade, cyclohexanol is first oxidized to 6-hydroxyhexanoate through the action of an alcohol dehydrogenase, a cyclohexanone monooxygenase, and a lactonase. Subsequently, 6-hydroxyhexanoate is converted to 6-oxohexanoate, which is then aminated by a transaminase to yield 6-aminocaproic acid. researchgate.net

These biocatalytic systems are designed to be redox-neutral, where cofactors like NAD+/NADH are recycled internally within the enzymatic steps, eliminating the need for external cofactor regeneration systems. researchgate.net This approach improves the efficiency and economic viability of producing nylon precursors biologically, offering a more sustainable alternative to traditional chemical synthesis methods that often rely on harsh conditions and petroleum-based starting materials. youtube.comnih.govresearchgate.net

Biocatalytic Transformations and Metabolic Pathways Involving 6 Hydroxyhexanoate

Bioproduction of 1,6-Hexanediol (B165255) from 6-Hydroxyhexanoate (B1236181)

The bioproduction of 1,6-hexanediol from 6-hydroxyhexanoate represents a key downstream conversion in engineered metabolic pathways aimed at producing valuable C6 platform chemicals from renewable feedstocks. This transformation is typically achieved through a two-step enzymatic reduction of the carboxylic acid group of 6-hydroxyhexanoate. This process is analogous to other successfully demonstrated microbial diol production systems, such as the conversion of 5-hydroxyvaleric acid to 1,5-pentanediol (B104693). nih.gov

The metabolic pathway involves the following sequential enzymatic reactions:

Reduction of Carboxylic Acid to Aldehyde: The carboxyl group of 6-hydroxyhexanoate is first reduced to an aldehyde, forming 6-hydroxyhexanal (B3051487). This reaction is catalyzed by a carboxylic acid reductase (CAR). CARs are crucial enzymes in this pathway, and their efficiency and substrate specificity can be a limiting factor. nih.govresearchgate.net

Reduction of Aldehyde to Alcohol: The terminal aldehyde group of 6-hydroxyhexanal is then further reduced to a primary alcohol, yielding the final product, 1,6-hexanediol. This step is typically catalyzed by an alcohol dehydrogenase (ADH) or other related oxidoreductases that utilize cofactors like NADH or NADPH. nih.gov

Microbial hosts such as Escherichia coli and Corynebacterium glutamicum are commonly engineered for such biotransformations. nih.govfrontiersin.org C. glutamicum, in particular, has been demonstrated as a robust chassis for producing related C5 platform chemicals due to its native pathways for amino acid synthesis, which can be redirected. nih.govresearchgate.net

The table below presents research findings from the development of an analogous pathway for 1,5-pentanediol production in an engineered C. glutamicum strain, highlighting the impact of different carboxylic acid reductases on the final product titer. These results demonstrate the critical role of enzyme selection in optimizing the bioproduction of diols from their corresponding hydroxy acids.

| Engineered Strain/Enzyme Combination | Key Enzyme | Precursor | Product | Final Titer (g L⁻¹) | Reference |

|---|---|---|---|---|---|

| C. glutamicum 15PDO-3 | CAR (from M. marinum) + YqhD | 5-Hydroxyvaleric acid | 1,5-Pentanediol | 5.48 | nih.gov |

| C. glutamicum 15PDO-13 | CAR (MAP1040 from M. avium) + PPTase + YqhD | 5-Hydroxyvaleric acid | 1,5-Pentanediol | 14.30 | nih.gov |

| C. glutamicum with engineered MAP1040 (M296E mutant) | Engineered CAR (MAP1040 M296E) | 5-Hydroxyvaleric acid | 1,5-Pentanediol | 23.5 | researchgate.net |

| Final optimized C. glutamicum strain | Engineered CAR + GOX1801 (for NADPH regeneration) | Glucose (via 5-HV intermediate) | 1,5-Pentanediol | 43.4 | researchgate.net |

Applications in Polymer Science and Materials Engineering

Role as a Monomer in Polyester (B1180765) Synthesis

Methyl 6-hydroxyhexanoate (B1236181) functions as an A-B type monomer, where the hydroxyl group (A) of one molecule can react with the ester group (B) of another, leading to the formation of polyester chains through condensation polymerization. mdpi.com This reactivity allows for its incorporation into various polyester architectures, from simple homopolymers to complex copolymers with tailored properties.

Co-Polymerization for Novel Polyester Materials with Tunable Functionalities

The co-polymerization of methyl 6-hydroxyhexanoate or its derivatives with other monomers is a key strategy for developing novel polyester materials with specific, tunable functionalities. By carefully selecting co-monomers, researchers can modify properties such as flexibility, crystallinity, biodegradability, and introduce reactive sites for further functionalization.

One notable example is the enzymatic co-polymerization of ethyl 6-hydroxyhexanoate (E6-HH) with trans-2,5-dihydroxy-3-pentenoic acid methyl ester (DPM), a bio-based monomer derived from pentose (B10789219) sugars. ontosight.airsc.org This process, catalyzed by Candida antarctica lipase (B570770) B, yields a copolyester, poly(E6-HH-co-DPM), which incorporates functional groups from DPM into the polyester backbone. ontosight.airsc.org The presence of olefin and hydroxyl moieties from the DPM units allows for post-polymerization modifications, such as thiolation or acetylation, opening avenues for creating functionalized materials. ontosight.ainih.gov

The inclusion of 6-hydroxyhexanoate units in complex copolymers can also impart desirable characteristics. For instance, a complex copolymer composed of multiple monomers including 2-methyl-2-propenoic acid butyl ester, 2-ethylhexyl 2-propenoate, and (1-methylethenyl)benzene, with 6-hydroxyhexanoate as an additional component, is suggested to have potential in biomedical applications due to its possible biodegradability. ontosight.ai The hydroxyhexanoate component can contribute to hydrophilicity and provide potential cross-linking sites. ontosight.ai

Furthermore, this compound has been used to synthesize methacrylic acid monomers with aliphatic spacers, such as methyl 6-methacryloyloxyhexanoate (M6MOH). tandfonline.com These monomers can then be polymerized to create hydrophobic polyelectrolytes with specific properties dependent on the length of the spacer arm. tandfonline.com

Table 1: Examples of Co-polymerization Involving 6-Hydroxyhexanoate Derivatives

| Co-monomer 1 | Co-monomer 2 | Catalyst/Method | Resulting Copolymer | Key Features and Potential Applications | Reference |

|---|---|---|---|---|---|

| Ethyl 6-hydroxyhexanoate (E6-HH) | trans-2,5-dihydroxy-3-pentenoic acid methyl ester (DPM) | Candida antarctica lipase B (enzymatic polymerization) | poly(E6-HH-co-DPM) | Incorporates functional olefin and hydroxyl groups for post-polymerization modification. | ontosight.ai, rsc.org |

| This compound (M6HH) | Methacrylic anhydride (B1165640) | Chemical synthesis | Methyl 6-methacryloyloxyhexanoate (M6MOH) | A methacrylic monomer with an aliphatic spacer for producing hydrophobic polyelectrolytes. | tandfonline.com |

| 6-hydroxyhexanoate | Multiple acrylic and styrenic monomers | Peroxide-initiated polymerization | Complex copolymer | Potential for biomedical devices due to possible biodegradability and cross-linking sites. | ontosight.ai |

Biosynthesis of Copolyesters Incorporating 6-Hydroxyhexanoate Units

Bacteria are capable of producing a wide range of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. Through metabolic engineering, it is possible to produce copolyesters that incorporate 6-hydroxyhexanoate (6HHx) units, thereby modifying the properties of the resulting biopolymer.

A key example is the biosynthesis of poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) (P(3HB-co-6HHx)). The incorporation of 6HHx units into a poly(3-hydroxybutyrate) (P(3HB)) backbone can significantly alter its physical properties. P(3HB) is known for being stiff and brittle, but the inclusion of 6HHx monomers, which have a longer side chain, reduces the crystallinity and melting temperature of the copolymer, leading to increased flexibility. nih.govfrontiersin.orgmdpi.com Copolyesters with 5–15 mol% of 3HHx are known to exhibit flexible properties suitable for various applications. nih.govfrontiersin.org

Engineered strains of bacteria, such as Cupriavidus necator and Escherichia coli, have been developed to produce P(3HB-co-6HHx) from various carbon sources, including sugars and even CO2. mdpi.comnih.govfrontiersin.org For instance, a recombinant strain of E. coli JM109 was engineered to produce P(3HB-co-14 mol% 3HHx) from glucose. nih.govfrontiersin.org In another study, engineered C. necator strains were able to synthesize PHBHHx with a controllable 3HHx composition ranging from 6.0 to 14.0 mol% from CO2 as the sole carbon source. mdpi.com

The biosynthesis of these copolyesters can be achieved using specific enzymes. The sequence-regulating PHA synthase PhaCAR has shown a wide substrate scope, including 6-hydroxyhexanoate. nih.gov Recombinant E. coli harboring the PhaCAR gene, along with others, produced 3HB-based binary copolymers containing up to 1.8 mol% 6HHx. nih.gov

Table 2: Research Findings on the Biosynthesis of Copolyesters with 6-Hydroxyhexanoate Units

| Microorganism | Copolyester Produced | Key Findings | Reference |

|---|---|---|---|

| Recombinant Escherichia coli JM109 | P(3HB-co-14 mol% 3HHx) | Produced 2.8 g/L of the copolymer from glucose with a 41 wt% content after 48 hours of cultivation. | nih.gov, frontiersin.org |

| Engineered Cupriavidus necator | P(3HB-co-3HHx) | Successfully synthesized the copolymer from CO2 with a controllable 3HHx composition (6.0-14.0 mol%). | mdpi.com |

| Recombinant Escherichia coli with PhaCAR synthase | P(3HB-co-1.8 mol% 6HHx) | Demonstrated the versatility of the PhaCAR enzyme in incorporating long-main-chain hydroxyalkanoates like 6HHx. | nih.gov |

| Pseudomonas oleovorans | PHA with 6-acetoxy-3-hydroxyhexanoate (AHH) units | Produced novel copolyesters with functionalized monomer units from n-octylacetate and octane. | acs.org |

Chemical Recycling of Polymeric Materials Yielding this compound

Chemical recycling offers a promising route to a circular economy for plastics by breaking down polymers into their constituent monomers, which can then be used to produce new, high-quality polymers. This compound is a key product in the chemical recycling of poly(ε-caprolactone) (PCL), a biodegradable polyester used in various applications.

The methanolysis of PCL, a transesterification reaction with methanol (B129727), effectively depolymerizes the polymer to yield this compound. d-nb.infoacs.org This process can be efficiently catalyzed by various compounds, with zinc-based catalysts showing particular promise. For example, zinc(II) acetate (B1210297) has been used to depolymerize PCL with high turnover frequencies, especially under microwave heating. d-nb.info The resulting this compound can then be re-polymerized to produce new PCL, thus closing the loop. d-nb.inforesearchgate.netresearchgate.net

Studies have demonstrated the feasibility of this chemical recycling concept. Using zinc(II) acetate as a catalyst, PCL can be depolymerized to give this compound in good yields. d-nb.info The subsequent zinc-catalyzed condensation polymerization of the recovered monomer can produce new PCL with a number average molecular weight (Mn) of approximately 1729 g/mol and a weight average molecular weight (Mw) of around 5823 g/mol . d-nb.info Guanidine carboxy zinc catalysts have also been shown to be effective for the alcoholysis of PCL to 6-hydroxyhexanoate derivatives. upliftproject.eu

Table 3: Conditions and Yields for Chemical Recycling of PCL to this compound

| Catalyst | Reaction Conditions | Yield of this compound | Key Observations | Reference |

|---|---|---|---|---|

| Zinc(II) acetate | Methanol, microwave heating | Up to 80% yield after 30 minutes with 2.0 mol% catalyst. | Demonstrates a closed-loop chemical recycling process for PCL. | d-nb.info |

| Guanidine carboxy Zinc complexes | Methanolysis | Effective alcoholysis of PCL. | Highlights the potential of these catalysts for circular (bio)plastics economy. | upliftproject.eu |

| Zinc acetate | 160°C, 60 min | 82-94% | Higher yields observed for PCL with lower initial molecular weight. | d-nb.info |

Utilization in Multifunctional Polymer Systems

The dual functionality of this compound makes it a valuable component in the synthesis of multifunctional polymer systems designed for advanced applications. Its ability to be incorporated into polymer backbones while potentially retaining a reactive hydroxyl group (or being derived from a precursor that allows for functional handles) is a key advantage.

A significant application is in the development of materials for gene delivery. Researchers have synthesized poly(amine-co-ester-co-ortho ester)s (oPACEs) for this purpose. nih.gov In the synthesis of these complex polymers, ethyl 6-hydroxyhexanoate was used as a monomer to create ortho ester diester (OEDE) units. nih.gov These OEDE units were then co-polymerized with other monomers to create the final oPACE polymer. nih.gov The inclusion of ortho ester linkages, derived in part from the 6-hydroxyhexanoate structure, imparts acid-sensitivity to the polymer, facilitating its degradation at endosomal pH and promoting the release of genetic material inside cells. nih.gov

The general structure of this compound also lends itself to the synthesis of other functional materials. Its hydroxyl group can undergo etherification and esterification reactions, while the ester group can be hydrolyzed to a carboxylic acid, providing multiple pathways for creating derivatives. chemshuttle.com These derivatives can then be incorporated into polymers or coatings to enhance properties like thermal stability and chemical resistance. chemshuttle.com The compound's structure, with its combination of a flexible alkyl chain and reactive end groups, makes it a versatile building block for designing polymers with a complex and tailored architecture. ontosight.ai

Applications in Pharmaceutical and Biomedical Research

Precursor in the Synthesis of Pharmaceutical Intermediates

Methyl 6-hydroxyhexanoate (B1236181) serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds. Its utility as a precursor is rooted in its two reactive functional groups, which allow it to be incorporated into more complex molecular architectures.

Research has identified Methyl 6-hydroxyhexanoate as an important intermediate in the creation of various therapeutic agents, including antiviral, anti-inflammatory, and cholesterol-lowering medications nih.gov. Furthermore, it is employed as a reaction intermediate in the production of glycol ethers and polycarboxylic acids whiterose.ac.uk. Notably, it also functions as a precursor in the synthesis pathways for monoclonal antibodies intended for cancer therapy, highlighting its versatility in the development of both small-molecule drugs and complex biologics whiterose.ac.uk.

| Therapeutic Area | Role of this compound |

| Antiviral Agents | Intermediate in synthesis pathway nih.gov |

| Anti-inflammatory Drugs | Intermediate in synthesis pathway nih.gov |

| Cholesterol-lowering Medications | Intermediate in synthesis pathway nih.gov |

| Cancer Therapy | Precursor for monoclonal antibodies whiterose.ac.uk |

Role in the Development of Drug Delivery Systems

The physical and chemical properties of this compound also lend themselves to applications in the field of drug delivery. It can be used directly as a formulation component or as a monomer for creating advanced delivery vehicles.

As a functional ingredient, this compound is utilized as a solvent and plasticizer in the manufacturing of drug delivery systems nih.gov. These systems include transdermal patches, where it can help modulate drug release through the skin, and soft gel capsules, where it can influence the stability and bioavailability of the encapsulated drug nih.gov.

Moreover, the core structure of this compound is related to monomers used in creating biocompatible polymers for advanced drug delivery. For instance, the polymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), which contains the 3-hydroxyhexanoate (B1247844) structural unit, has been successfully used to produce nanoparticles for targeted and sustained drug release rsc.org. This demonstrates the potential of hydroxyhexanoate derivatives to form the basis of sophisticated nanomedicine platforms that can control the size and release kinetics of encapsulated drugs rsc.org.

| Application Area | Specific Use of this compound | Function |

| Transdermal Patches | Solvent / Plasticizer nih.gov | Modulates drug release and formulation properties |

| Soft Gel Capsules | Solvent / Plasticizer nih.gov | Enhances stability and bioavailability |

| Nanoparticle Systems | Related to monomer unit (PHBHHx) rsc.org | Forms polymer matrix for sustained drug release |

Involvement in Immunological Studies: Synthesis of Cross-Reactive Carbohydrate Determinants (CCDs)

In the field of immunology, particularly in allergy diagnostics, small bifunctional molecules are essential for linking haptens—small molecules that elicit an immune response only when attached to a large carrier—to proteins or surfaces. While direct synthesis of Cross-Reactive Carbohydrate Determinants (CCDs) using this compound is not explicitly detailed in the provided research, the use of its parent acid and structurally similar molecules as linkers is well-established, pointing to its significant potential in this area.

CCDs are carbohydrate structures found on glycoproteins in plants and insects that can cause false-positive results in allergy tests by binding to IgE antibodies nih.govresearchgate.netnih.govmdpi.com. To study these interactions and improve diagnostic accuracy, synthetic CCD fragments are created and used in immunoassays nih.gov. The synthesis of these tools often requires a spacer or linker to attach the carbohydrate to a carrier protein (like Bovine Serum Albumin, BSA) or a microplate surface.

The bifunctional nature of this compound—with its terminal hydroxyl and ester groups—makes it an ideal candidate for such a linker. The hydroxyl group can be attached to the carbohydrate moiety, while the ester can be hydrolyzed to a carboxylic acid to facilitate covalent bonding to the amine groups of a carrier protein. This principle is demonstrated by the use of closely related molecules for similar purposes:

6-Aminohexanoic acid , a structural analogue, is frequently used as a spacer to increase the distance between a hapten and its carrier, which reduces steric hindrance and improves accessibility for antibody binding in immunoassays nih.gov.

In the development of immunoassays for other small molecules, linkers such as methyl 6-bromopentanate have been used to attach haptens to carrier proteins nih.gov.

A derivative of the parent acid, 6,6-Bis(4-chlorophenyl)-6-hydroxyhexanoic acid , has been conjugated to proteins for use as a coating ligand in ELISA (Enzyme-Linked Immunosorbent Assay) procedures koreascience.kr.

Advanced Analytical Methodologies for Methyl 6 Hydroxyhexanoate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of Methyl 6-hydroxyhexanoate (B1236181), providing detailed information about its molecular architecture and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 6-hydroxyhexanoate. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-level information, confirming the connectivity and chemical environment of each atom within the molecule.

Detailed ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃) allows for the assignment of each proton. The spectrum typically shows a singlet for the methyl ester protons (-OCH₃) at approximately 3.66 ppm. rsc.org The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) appear as a triplet at around 3.64 ppm, while the protons next to the ester carbonyl group (-CH₂COO-) present as a triplet at about 2.32 ppm. rsc.org The remaining methylene (B1212753) protons in the carbon chain produce overlapping multiplets in the region of 1.39 to 1.65 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the ester group is characteristically found downfield at approximately 174.32 ppm. rsc.org The carbon of the methyl ester appears around 51.63 ppm, and the carbon bearing the hydroxyl group is observed at about 62.77 ppm. rsc.org The other four methylene carbons in the backbone are found at 34.12, 32.44, 25.42, and 24.76 ppm. rsc.org

¹H NMR Spectral Data of this compound (600 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.66 | s | 3H | -OCH₃ |

| 3.64 | t | 2H | HO-CH ₂- |

| 2.32 | t | 2H | -CH ₂-C(=O)O- |

| 1.74 | s | 1H | -OH |

| 1.65 | p | 2H | HO-CH₂-CH ₂- |

| 1.57 | p | 2H | -CH ₂-CH₂-C(=O)O- |

Source: The Royal Society of Chemistry rsc.org

¹³C NMR Spectral Data of this compound (151 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.32 | C =O |

| 62.77 | HO-C H₂- |

| 51.63 | -OC H₃ |

| 34.12 | -C H₂-C(=O)O- |

| 32.44 | HO-CH₂-C H₂- |

| 25.42 | HO-CH₂-CH₂-C H₂- |

Source: The Royal Society of Chemistry rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum is characterized by two prominent absorption bands that confirm its identity as a hydroxy ester.

A strong, broad absorption band is typically observed in the region of 3650-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. pressbooks.publibretexts.org The presence of a sharp and intense absorption peak around 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the saturated ester functional group. pressbooks.publibretexts.org Additionally, C-H stretching vibrations for the alkane portions of the molecule are found between 2960 and 2850 cm⁻¹. libretexts.org

Chromatographic Separation and Quantification

Chromatographic techniques are vital for separating this compound from reaction mixtures or complex samples and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. thepharmajournal.com After separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint for definitive identification. thepharmajournal.com The retention time from the GC provides an additional layer of identification. For quantitative analysis, the area under the peak corresponding to this compound is measured and compared to that of a known standard. thepharmajournal.com

High-Performance Liquid Chromatography (HPLC) for Organic Acid Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound and related compounds. A specific reverse-phase (RP) HPLC method can be used for its separation and analysis. sielc.com This method typically employs a mobile phase containing acetonitrile (B52724) and water, allowing for the effective separation of the ester on a suitable RP column. sielc.com

Furthermore, HPLC is particularly useful for detecting and quantifying related organic acids, such as the precursor 6-hydroxyhexanoic acid. nih.gov For the analysis of such acids, ion exclusion chromatography is a preferred mode. shimadzu.co.krshimadzu.com This technique uses an acidic mobile phase and a cation exchange polymer-based column to separate weak acids, enabling their detection with high selectivity, often using an electroconductivity or UV detector. shimadzu.co.krshimadzu.com

Biochemical and Enzymatic Assay Techniques

Biochemical and enzymatic assays are employed in the context of both the synthesis and application of this compound. Lipases, a class of enzymes, are known to catalyze the synthesis of this compound. biosynth.com Enzymatic assays can be used to monitor the progress of such reactions, often by quantifying the consumption of substrates or the formation of the ester product over time.

This compound also serves as a key intermediate in the synthesis of more complex, biologically relevant molecules. It has been used as a precursor in the synthesis of glycosides and glycol ethers, some of which are designed as targets for antibody-based cancer therapies. biosynth.comthegoodscentscompany.com In these research areas, various biochemical assays are essential to characterize the final products and their interactions with biological systems. For instance, its use in systems biocatalysis to produce 6-aminohexanoic acid highlights its role in integrated enzymatic processes. thegoodscentscompany.com

Oxygen Electrode Studies for Oxidation Rate Measurement

The rate of oxidation of this compound can be precisely measured by monitoring the consumption of dissolved oxygen in a reaction mixture. This is often accomplished using a Clark-type oxygen electrode, a polarographic sensor that provides real-time data on oxygen concentration.

Experimental Principle and Setup: The core of this methodology lies in a sealed reaction chamber containing a buffer solution, the substrate (this compound), and the biological catalyst, which could be whole cells, cell extracts, or purified enzymes. The Clark-type oxygen electrode is submerged in this chamber. As the enzyme catalyzes the oxidation of this compound, molecular oxygen is consumed, leading to a decrease in its concentration in the solution. The electrode detects this change, generating an electrical signal proportional to the partial pressure of oxygen.

In a typical experimental setup for a related compound, 6-hydroxyhexanoate, the reaction mixture would include:

50 mM Sodium-Potassium phosphate (B84403) buffer (pH 7.0)

Future Research Directions and Translational Perspectives

Expanding Synthetic Pathways for Sustainable Production

The transition from petrochemical-based manufacturing to more sustainable and environmentally friendly processes is a primary driver of current research. For compounds like Methyl 6-hydroxyhexanoate (B1236181), this involves developing production routes that utilize renewable feedstocks and green chemistry principles.

A significant area of investigation is the integration of biocatalysis with chemical catalysis to create efficient, green synthetic pathways. Researchers have reported a sustainable route for producing key 6-carbon polymer building blocks, including 6-hydroxyhexanoic acid (a precursor to Methyl 6-hydroxyhexanoate), from biobased 5-hydroxymethylfurfural (B1680220). researchgate.netrsc.org This process involves the hydrogenation of 5-hydroxymethylfurfural to 1,6-hexanediol (B165255), which is then selectively oxidized by microorganisms like Gluconobacter oxydans to produce 6-hydroxyhexanoic acid. researchgate.netrsc.org This bio-based acid can subsequently be esterified to yield this compound. The focus of future work lies in optimizing these integrated systems to improve yield, reduce reaction times, and enable large-scale production.

Future research will likely concentrate on:

Discovering and engineering novel microbial strains with higher efficiency and selectivity for the oxidation of bio-derived diols.

Developing more robust and reusable chemical catalysts for the conversion and cyclization steps, minimizing waste and energy consumption.

Process optimization to create continuous-flow systems that seamlessly integrate the biological and chemical conversion steps, thereby enhancing productivity. researchgate.net

Table 1: Comparison of Production Pathways for 6-Hydroxyhexanoic Acid/Esters

| Feature | Petrochemical Route | Integrated Bio-Chemical Route |

| Starting Material | Fossil fuels (e.g., cyclohexane) | Biomass (e.g., glucose, fructose) researchgate.net |

| Key Intermediates | Cyclohexanone (B45756), ε-caprolactone | 5-Hydroxymethylfurfural, 1,6-hexanediol researchgate.netrsc.org |

| Catalysis | Heavy metal catalysts, harsh conditions | Biocatalysts (e.g., Gluconobacter oxydans) and green chemical catalysts researchgate.netrsc.org |

| Sustainability | Non-renewable, high environmental impact | Renewable, lower greenhouse gas emissions researchgate.net |

| Future Goal | Improve efficiency and reduce waste | Enhance productivity and scale-up for industrial viability researchgate.net |

Elucidating Novel Enzymatic Functions and Engineering Biocatalysts

Enzymes offer a highly specific and efficient means of synthesizing and modifying complex molecules like this compound. Research is actively exploring the vast potential of biocatalysts to create novel synthetic routes and to produce valuable derivatives.

Lipases are one class of enzymes that have been shown to catalyze reactions involving this compound. biosynth.com Future work will focus on engineering these lipases to enhance their stability, activity, and substrate specificity for esterification and transesterification reactions. Furthermore, the discovery of novel enzymes from diverse microbial sources could unlock new biocatalytic transformations. For instance, research into ω-aminotransferases for the conversion of aldehydes to amines opens up possibilities for producing derivatives like 6-aminohexanoate (B3152083) from precursors related to 6-hydroxyhexanoate. researchgate.net

A particularly promising area is the engineering of polyhydroxyalkanoate (PHA) synthases. These enzymes are crucial for the biological production of biodegradable polyesters. Researchers have successfully engineered the chimeric PHA synthase PhaCAR to increase its ability to incorporate 6-hydroxyhexanoate (6HHx) monomers into a poly(3-hydroxybutyrate) backbone. acs.org By creating specific mutations (e.g., N149D and F314Y), scientists were able to significantly increase the 6HHx fraction in the resulting P(3HB-co-6HHx) copolymer, thereby altering its material properties. acs.org

Key future research directions include:

Directed evolution and rational design of PHA synthases to precisely control the incorporation of 6-hydroxyhexanoate and other monomers. acs.org

Metabolic engineering of microorganisms to create efficient whole-cell biocatalysts that can convert renewable feedstocks directly into 6-hydroxyhexanoate-containing polymers. google.com

Exploring the enzymatic cascade for the synthesis of derivatives, such as the multi-step enzymatic conversion of ε-caprolactone to methyl 6-aminohexanoate, which demonstrates the potential for one-pot enzymatic processes. researchgate.net

Development of Advanced Materials and Biomedical Applications

This compound serves as a valuable monomer for the synthesis of advanced biodegradable polymers, particularly polyhydroxyalkanoates (PHAs). researchgate.net These biopolymers are considered promising alternatives to conventional plastics due to their biocompatibility and ability to degrade in natural environments. mdpi.com

The incorporation of 6-hydroxyhexanoate (6HHx) into PHA copolymers, such as poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) [P(3HB-co-6HHx)], is a key strategy for tailoring the material's properties. acs.org Increasing the molar fraction of 6HHx has been shown to decrease the polymer's crystallinity and glass transition temperature, transforming it from a rigid material into a more flexible and ductile one. acs.org This tunability makes these copolymers suitable for a wide range of applications, from flexible films to soft-tissue engineering. researchgate.net

Future research in this area will focus on:

Synthesizing novel copolymers with varying 6HHx content to create a library of materials with a broad spectrum of mechanical and thermal properties.

Investigating the biocompatibility and degradation profiles of these materials for specific biomedical applications, such as drug delivery systems, surgical implants, and tissue engineering scaffolds. researchgate.net this compound is noted as an intermediate in the synthesis of compounds for drug delivery systems, like transdermal patches. htdchem.com

Developing blends and composites of 6HHx-containing polymers with other biomaterials to create advanced materials with enhanced functionalities. labpartnering.org

Table 2: Impact of 6-Hydroxyhexanoate (6HHx) Content on P(3HB-co-6HHx) Properties

| Property | Low 6HHx Content | High 6HHx Content |

| Crystallinity | High | Low acs.org |

| Glass Transition Temp. (Tg) | Higher | Lower acs.org |

| Melting Temperature (Tm) | Higher | Lower |

| Mechanical Property | Brittle, Stiff | Flexible, Ductile |

| Potential Application | Rigid packaging | Flexible films, biomedical devices researchgate.net |

Environmental and Industrial Relevance of this compound Research

The research into this compound and its related compounds has significant implications for both environmental sustainability and industrial applications. Its biodegradable nature makes it an attractive alternative to persistent chemicals. htdchem.com

From an environmental perspective, this compound is considered to pose little harm, as it is biodegradable and does not accumulate in the food chain. htdchem.com This profile supports its use as a green solvent, potentially replacing more hazardous chemicals like chlorinated solvents. htdchem.com The development of polymers derived from 6-hydroxyhexanoate contributes to the growing bio-based plastics economy, addressing the global challenge of plastic pollution. researchgate.net

Industrially, this compound is a versatile compound with established and emerging applications:

Flavors and Fragrances : It is used as a flavoring agent in foods and as a fragrance ingredient in personal care products due to its pleasant, fruity odor. htdchem.com

Pharmaceuticals : It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anti-inflammatory drugs. htdchem.com

Industrial Solvent and Plasticizer : Its chemical properties make it an effective solvent for dissolving fats and oils and a plasticizer for materials like plastic films and coatings. htdchem.com

Future research will likely expand its industrial relevance by exploring its use as a platform chemical for the synthesis of a wider range of value-added products, further solidifying the link between sustainable chemistry and industrial innovation.

常见问题

Q. What are the primary synthetic routes for methyl 6-hydroxyhexanoate, and what are their methodological advantages?

this compound is synthesized via two main routes:

- Transesterification of ε-caprolactone : Reacting ε-caprolactone with methanol under acid catalysis (e.g., sulfuric acid) at mild temperatures (~60–80°C), achieving >99% yield. This method is scalable and cost-effective for laboratory use .

- Hydrogenation of methyl 6-oxohexanoate : Catalytic hydrogenation using Ru/C at 100°C and 5 MPa H₂ pressure produces this compound as an intermediate en route to 1,6-hexanediol, with >98% selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

Q. What are the common applications of this compound in polymer science?

It serves as a monomer for synthesizing functional polyesters via enzymatic polymerization. For example:

- Enzymatic co-polymerization : Using Candida antarctica lipase B, this compound is copolymerized with trans-2,5-dihydroxy-3-pentenoic acid methyl ester to yield polyesters (Mw up to 12,000 g/mol) with modifiable side chains for biomedical applications .

Q. What safety precautions are recommended for handling this compound?

While not classified as highly toxic, standard lab protocols apply:

- Use chemical-resistant gloves (nitrile) and eye protection.

- Avoid inhalation; work in a fume hood due to mild volatility.

- No significant acute toxicity reported in animal studies .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic hydrogenation of this compound to 1,6-hexanediol?

Optimization involves:

- Catalyst selection : Ru/C outperforms Pt or Pd catalysts in selectivity (98% vs. <85%) due to its tolerance for hydroxyl groups .

- Temperature and pressure : 100°C and 5 MPa H₂ maximize conversion while minimizing over-hydrogenation to hexanol .

- Solvent effects : Polar solvents (e.g., ethanol) enhance substrate-catalyst interactions compared to non-polar alternatives .

Q. What enzymatic pathways enable the polymerization of this compound into functional polyesters?

- Lipase-mediated transesterification : Candida antarctica lipase B catalyzes ester bond formation between this compound and diols, enabling control over polymer branching and molecular weight .